Ethyl 2-cyano-2-(4-cyanophenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(4-cyanophenyl)acetate is an organic compound with the molecular formula C12H10N2O2. It is a white to yellow solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(4-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzyl bromide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Condensation: The compound can undergo condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Amines in the presence of a catalyst like triethylamine.
Major Products Formed
Nucleophilic substitution: Substituted cyano derivatives.
Hydrolysis: 2-cyano-2-(4-cyanophenyl)acetic acid.
Condensation: Amide derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-(4-cyanophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(4-cyanophenyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups and ester functionality allow it to participate in a range of reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the 4-cyanophenyl group.
4-cyanobenzyl cyanide: Contains the 4-cyanophenyl group but lacks the ester functionality.
2-cyano-2-(4-cyanophenyl)acetic acid: The hydrolyzed form of ethyl 2-cyano-2-(4-cyanophenyl)acetate.
Uniqueness
This compound is unique due to the presence of both cyano and ester groups, which provide it with versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-(4-cyanophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDVRMADXPBIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444028 |
Source
|
Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120885-48-5 |
Source
|
Record name | Ethyl 2-cyano-2-(4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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